4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
Description
The compound 4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a benzoxazine derivative characterized by a 3,4-dihydro-2H-1,4-benzoxazine core substituted at position 4 with a bulky 4-(tert-butyl)phenylsulfonyl group and at position 6 with a chlorine atom. The carboxylic acid moiety at position 2 confers polarity, while the tert-butylphenylsulfonyl group introduces significant hydrophobicity.
Its characterization likely employs techniques such as X-ray crystallography (supported by SHELX software ) and spectroscopic methods.
Properties
IUPAC Name |
4-(4-tert-butylphenyl)sulfonyl-6-chloro-2,3-dihydro-1,4-benzoxazine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClNO5S/c1-19(2,3)12-4-7-14(8-5-12)27(24,25)21-11-17(18(22)23)26-16-9-6-13(20)10-15(16)21/h4-10,17H,11H2,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWTUYKWSVHAWRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CC(OC3=C2C=C(C=C3)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClNO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301114403 | |
| Record name | 6-Chloro-4-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
409.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
866134-75-0 | |
| Record name | 6-Chloro-4-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=866134-75-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Chloro-4-[[4-(1,1-dimethylethyl)phenyl]sulfonyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114403 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary targets of the compound are currently unknown. The compound’s structure suggests it may interact with proteins or enzymes that have affinity for sulfonyl groups
Mode of Action
Based on its structure, it is likely that the sulfonyl group plays a key role in its interaction with its targets. The compound may bind to its targets, causing conformational changes that alter the targets’ function.
Biochemical Pathways
Without specific knowledge of the compound’s targets, it’s challenging to summarize the affected biochemical pathways. Compounds with similar structures have been known to influence pathways involving protein synthesis and enzymatic reactions. The downstream effects of these interactions can vary widely depending on the specific targets and pathways involved.
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not well-studied. Its bioavailability, or the extent to which it is absorbed and able to exert an effect, is unknown. Factors such as the compound’s solubility, stability, and molecular size can influence its pharmacokinetic properties.
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its specific targets and mode of action. Without this information, it’s difficult to predict the exact effects. Based on its structure, it’s likely that the compound could influence cellular processes by modulating the activity of its target proteins or enzymes.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, extreme pH or temperature conditions could potentially denature the compound, reducing its efficacy. Additionally, the presence of other molecules could either compete with the compound for its targets or alter the compound’s structure, affecting its stability and function.
Biological Activity
The compound 4-{[4-(tert-butyl)phenyl]sulfonyl}-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid is a member of the benzoxazine family, known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C21H24ClNO5S
- Molecular Weight : 437.94 g/mol
- CAS Number : 866134-64-7
The biological activity of benzoxazines often involves interaction with various receptors and enzymes in the body. Specifically, compounds in this class have been studied for their effects on the serotonin receptor system. A related study highlighted that derivatives of the benzoxazine structure exhibit antagonistic activity towards the serotonin-3 (5HT3) receptor, which is crucial in regulating nausea and vomiting responses .
Anticancer Activity
Recent studies have indicated that derivatives of benzoxazine compounds possess significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Assays : The compound exhibited selective cytotoxicity against tumor cell lines such as A549 (lung cancer), SK-BR-3 (breast cancer), and Jurkat (T-cell leukemia). The IC50 values were determined using MTT assays, demonstrating effective cell growth inhibition at specific concentrations .
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| A549 | 15 | Moderate cytotoxicity |
| SK-BR-3 | 10 | High sensitivity |
| Jurkat | 20 | Selective cytotoxicity |
Mechanisms of Antitumor Activity
The compound's antitumor activity may be attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound led to:
- G2/M Phase Arrest : Indicating a disruption in the cell cycle progression.
- Apoptotic Markers : Increased expression of pro-apoptotic factors was noted in treated cells compared to controls .
Case Studies
-
Study on Serotonin Receptor Antagonism :
- A series of related benzoxazine derivatives were synthesized and evaluated for their affinity to 5HT3 receptors. The introduction of specific substituents significantly enhanced their antagonistic properties, suggesting a structure-activity relationship that could be exploited for therapeutic development .
-
Cytotoxicity Against Tumor Cell Lines :
- In a comparative study, various benzoxazine derivatives were tested against nine different tumor cell lines. The results indicated that certain modifications in the chemical structure led to enhanced selectivity and potency against specific cancer types, highlighting the potential for targeted cancer therapies .
Comparison with Similar Compounds
Structural and Substituent Variations
Key analogs include:
6-Chloro-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- Substituents : Methylsulfonyl (position 4), chlorine (position 6).
- Molecular Formula: C₁₀H₁₀ClNO₅S.
- Molecular Weight : 291.71 g/mol (calculated).
- This compound is listed in commercial catalogs but lacks detailed purity or application data .
3,4-Dihydro-2H-1,4-benzoxazine-2-carboxylic acid (Parent Structure)
- Substituents: None at positions 4 and 6.
- Molecular Formula: C₉H₉NO₃.
- Molecular Weight : 179.17 g/mol.
- Purity : 97% (commercially available).
- Properties : The unsubstituted parent compound serves as a reference for evaluating substituent effects. Its lower molecular weight and absence of hydrophobic groups make it more water-soluble but less likely to penetrate lipid membranes .
6-(Ethylsulfonyl)-4-(methylsulfonyl)-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- Substituents : Methylsulfonyl (position 4), ethylsulfonyl (position 6).
- Molecular Formula: C₁₂H₁₅NO₇S₂.
- Molecular Weight : 349.38 g/mol.
- Properties : Dual sulfonyl groups enhance polarity and hydrogen-bonding capacity, which may improve binding to polar targets but reduce bioavailability due to increased hydrophilicity .
4-(4-Methoxyphenyl)sulfonyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid
- Substituents : 4-Methoxyphenylsulfonyl (position 4), chlorine (position 6).
- Molecular Formula: C₁₆H₁₄ClNO₆S.
- Molecular Weight : 383.80 g/mol (calculated).
Physicochemical and Functional Comparisons
Table 1. Key Properties of Selected Benzoxazine Derivatives
Key Observations:
Hydrophobicity : The tert-butyl group in the target compound significantly increases lipophilicity, favoring interactions with lipid membranes or hydrophobic protein pockets.
Solubility : Analogs with smaller sulfonyl groups (e.g., methylsulfonyl) or polar moieties (e.g., methoxy) exhibit better aqueous solubility.
Bioavailability : The parent compound’s high solubility may limit cell permeability, whereas the target compound’s hydrophobicity could enhance absorption but reduce solubility.
Research and Application Insights
- Structural Characterization : SHELX software is widely used for crystallographic refinement of similar small molecules, suggesting that the target compound’s structure has likely been validated via X-ray diffraction .
- Pharmacological Potential: Benzoxazine derivatives with sulfonamide or sulfonyl groups (e.g., those in Clarke’s Analysis ) are associated with diuretic, antihypertensive, or enzyme-inhibitory activities. The tert-butylphenylsulfonyl group may confer unique target selectivity.
- Synthetic Challenges : The tert-butyl group’s steric bulk may complicate synthesis, requiring optimized reaction conditions for sulfonation and purification.
Q & A
Q. What are the key structural features of this compound, and how do they influence reactivity?
The compound contains a benzoxazine core fused with a sulfonyl-substituted tert-butylphenyl group and a carboxylic acid moiety. The sulfonyl group enhances electrophilicity, facilitating nucleophilic substitution or coupling reactions, while the carboxylic acid enables salt formation or esterification. The tert-butyl group provides steric bulk, potentially influencing solubility and steric hindrance in reactions. Structural analysis via NMR and X-ray crystallography is critical for confirming regiochemistry and stereoelectronic effects .
Q. What synthetic routes are commonly employed to prepare this compound?
A multi-step synthesis is typical:
- Step 1: Sulfonylation of 6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylic acid with 4-(tert-butyl)benzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in polar aprotic solvents (e.g., DMF or DCM) .
- Step 2: Purification via recrystallization or column chromatography using gradients of ethyl acetate/hexane to isolate the product.
- Step 3: Validation by LC-MS and elemental analysis to confirm purity (>95%) .
Q. How can researchers optimize purification for high-purity yields?
Use orthogonal purification techniques:
- Solvent selection: Polar aprotic solvents (e.g., DMF) improve solubility during synthesis, while ethyl acetate/water biphasic systems aid in post-reaction extraction .
- Chromatography: Reverse-phase HPLC with C18 columns and acetonitrile/water mobile phases resolves closely eluting impurities .
Advanced Research Questions
Q. How can conflicting data on impurity profiles in synthetic batches be resolved?
Contradictions often arise from variable reaction kinetics or side reactions (e.g., sulfonyl chloride hydrolysis). Mitigation strategies:
Q. What methodological approaches address low yields in sulfonylation steps?
Low yields (<50%) may result from steric hindrance from the tert-butyl group or poor nucleophilicity of the benzoxazine nitrogen. Solutions:
- Catalysis: Introduce DMAP (4-dimethylaminopyridine) to activate the sulfonyl chloride electrophile .
- Temperature control: Perform reactions at 0–5°C to suppress side reactions while maintaining reactivity .
- Microwave-assisted synthesis: Shorten reaction times and improve energy efficiency for higher yields .
Q. How can computational modeling guide SAR studies for biological activity?
- DFT calculations: Analyze electronic effects of the sulfonyl and carboxylic acid groups on H-bonding or charge distribution at target binding sites (e.g., enzyme active sites) .
- Molecular docking: Simulate interactions with biological targets (e.g., kinases or GPCRs) using software like AutoDock Vina, focusing on the tert-butyl group’s role in hydrophobic pocket binding .
Data Analysis & Experimental Design
Q. What strategies validate the compound’s stability under physiological conditions?
- Forced degradation studies: Expose the compound to acidic (HCl), basic (NaOH), oxidative (H₂O₂), and photolytic conditions, followed by LC-HRMS to identify degradation products (e.g., desulfonated or decarboxylated derivatives) .
- Kinetic solubility assays: Use PBS (pH 7.4) and simulated gastric fluid to measure solubility and precipitation thresholds .
Q. How to resolve discrepancies in biological activity data across assays?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
